molecular formula C13H9F3N4 B1662939 3-Methyl-6-[3-(Trifluormethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazin CAS No. 66548-69-4

3-Methyl-6-[3-(Trifluormethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazin

Katalognummer: B1662939
CAS-Nummer: 66548-69-4
Molekulargewicht: 278.23 g/mol
InChI-Schlüssel: GUOQUXNJZHGPQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CL 218872 ist ein Beruhigungs- und Schlafmittel, das in der wissenschaftlichen Forschung eingesetzt wird. Es hat ähnliche Wirkungen wie die sedativ-hypnotischen Benzodiazepin-Medikamente wie Triazolam, ist aber strukturell unterschiedlich und wird als nicht-Benzodiazepin-Hypnotikum klassiert. CL 218872 ist ein partieller Agonist der Gamma-Aminobuttersäure A (GABA A), der selektiv für den Alpha1-Subtyp ist .

Herstellungsmethoden

Die Synthese von CL 218872 umfasst mehrere Schritte:

    Reaktion von 3-Trifluormethylbenzaldehyd mit Morpholin und Kaliumcyanid: Diese Reaktion, die von p-Toluolsulfonsäure in siedendem Tetrahydrofuran (THF) katalysiert wird, erzeugt Alpha-(3-Trifluormethylphenyl)-4-morpholinacetonitril.

    Kondensation mit Ethylacrylat: Unter Verwendung von Kaliumhydroxid (KOH) in THF ergibt dieser Schritt Gamma-Cyano-Gamma-(3-Trifluormethylphenyl)-4-morpholinbuttersäureethylester.

    Cyclisierung mit Hydrazin: Siedendem Ethanol wird verwendet, um den Ester zu cyclisieren und 4,5-Dihydro-6-(3-Trifluormethylphenyl)-3(2H)-pyridazinon zu bilden.

    Dehydrierung: Die Behandlung mit Brom in heißer Essigsäure dehydriert die Verbindung zu 6-(3-Trifluormethylphenyl)-3(2H)-pyridazinon.

    Reaktion mit Phosphorylchlorid: Bei 100 °C erzeugt diese Reaktion 3-Chlor-6-(3-Trifluormethylphenyl)pyridazin.

    Endgültige Cyclisierung: Das Endprodukt, CL 218872, wird durch Cyclisierung mit Acetylhydrazin in siedendem n-Butanol erhalten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

  • Molecular Weight : 278.24 g/mol
  • Chemical Formula : C₁₃H₉F₃N₄
  • CAS Number : 66548-69-4
  • Selectivity : CL 218872 shows varying affinities for different GABA_A receptor subtypes with Ki values indicating selectivity for α1 (130 nM), while showing significantly lower affinities for α2, α3, α4, α5, and α6 subunits (1820 nM to >10000 nM) .

Pharmacological Applications

  • Anxiolytic Effects
    • CL 218872 has been classified as a non-sedative anxiolytic. Studies have shown that it produces anxiolytic effects comparable to those of chlordiazepoxide, with significant reductions in locomotor activity and head-dipping behavior in rodent models . This suggests its potential utility in treating anxiety disorders without the sedative side effects typically associated with benzodiazepines.
  • Anticonvulsant Activity
    • In experimental models of epilepsy, CL 218872 demonstrated efficacy in blocking kainate-induced convulsions at doses greater than 50 mg/kg, outperforming diazepam (20 mg/kg) in preventing seizure-like activity . This positions CL 218872 as a candidate for further investigation in epilepsy treatment protocols.
  • Sedative Properties
    • Although initially characterized as non-sedative, recent findings indicate that CL 218872 exhibits sedative effects at higher doses (10 mg/kg), which were reversible by benzodiazepine antagonists like RO 15-1788 and CGS 8216 . This dual action may be beneficial for patients requiring both anxiolysis and sedation.

Table 1: Summary of Experimental Findings on CL 218872

Study ReferenceApplicationFindings
Nowak et al. (1982) GABA Response EnhancementWeak enhancement at high nanomolar concentrations; did not alter resting membrane potential.
PubMed Study (1987) Anxiolytic EffectsComparable to chlordiazepoxide; significant reduction in locomotor activity in rodents.
Epilepsy Study (1989) AnticonvulsantMore effective than diazepam in blocking kainate-induced seizures at higher doses.

Biochemische Analyse

Biochemical Properties

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine acts as a selective agonist at the BZ I benzodiazepine receptor . This receptor is part of the gamma-aminobutyric acid (GABA)A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening. This interaction results in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .

Cellular Effects

The cellular effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine are primarily observed in neurons where it modulates GABAergic signaling . By enhancing GABAergic inhibition, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The increased inhibitory tone can lead to reduced neuronal excitability, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .

Molecular Mechanism

At the molecular level, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects by binding to the benzodiazepine site on the GABA(A) receptor . This binding enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s selective agonist activity at the BZ I receptor subtype is particularly significant, as this subtype is associated with anxiolytic and anticonvulsant effects without the sedative properties typically seen with non-selective benzodiazepine receptor agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time . The compound is stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of GABAergic signaling observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models . At lower doses, the compound exhibits anxiolytic and anticonvulsant effects without significant sedation . At higher doses, the compound can induce sedation and motor impairment, indicating a threshold effect . Toxicity studies have shown that extremely high doses can lead to adverse effects, including respiratory depression and lethality .

Metabolic Pathways

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is primarily within the neuronal cell membrane, where it interacts with the GABA(A) receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Vorbereitungsmethoden

The synthesis of CL 218872 involves several steps:

    Reaction of 3-trifluoromethylbenzaldehyde with morpholine and potassium cyanide: This reaction, catalyzed by p-toluenesulfonic acid in refluxing tetrahydrofuran (THF), produces alpha-(3-trifluoromethylphenyl)-4-morpholineacetonitrile.

    Condensation with ethyl acrylate: Using potassium hydroxide (KOH) in THF, this step yields gamma-cyano-gamma-(3-trifluoromethylphenyl)-4-morpholinebutyric acid ethyl ester.

    Cyclization with hydrazine: Refluxing ethanol is used to cyclize the ester, forming 4,5-dihydro-6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

    Dehydrogenation: Treatment with bromine in hot acetic acid dehydrogenates the compound to 6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

    Reaction with phosphorus oxychloride: At 100°C, this reaction produces 3-chloro-6-(3-trifluoromethylphenyl)pyridazine.

    Final cyclization: The final product, CL 218872, is obtained by cyclizing with acetylhydrazine in refluxing n-butanol.

Analyse Chemischer Reaktionen

CL 218872 unterliegt verschiedenen Arten von chemischen Reaktionen:

Wirkmechanismus

CL 218872 acts as a partial agonist at the GABA A receptor, specifically targeting the alpha1 subtype. This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects. The compound binds selectively to alpha1 subunit-containing GABA A receptors, with lower affinity for receptors containing alpha2 or alpha3 subunits .

Vergleich Mit ähnlichen Verbindungen

CL 218872 ist strukturell von Benzodiazepinen verschieden, teilt aber ähnliche pharmakologische Wirkungen. Es ist vergleichbar mit Verbindungen wie Triazolam und Zolpidem:

Die Selektivität von CL 218872 für den Alpha1-Subtyp von GABA A-Rezeptoren unterscheidet es von diesen Verbindungen und bietet ein einzigartiges Profil für Forschungszwecke.

Biologische Aktivität

CL 218872 is a compound classified as a benzodiazepine, primarily recognized for its anxiolytic properties. It selectively binds to the GABA-A receptor, particularly favoring the α1 subunit-containing variants. This selectivity is crucial for understanding its biological activity and therapeutic potential.

CL 218872 acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). The compound has been shown to enhance GABA responses at specific concentrations, which correlates with its anxiolytic and sedative effects.

Binding Affinity

The binding affinity of CL 218872 to various GABA-A receptor subtypes is significant for its pharmacological profile. The following table summarizes the Ki values indicating its selectivity:

GABA-A Receptor Subtype Ki Value (nM)
α1β1γ2130
α2β1γ21820
α3β1γ21530
α5β1γ2>5000

These values illustrate that CL 218872 has a much higher affinity for the α1 subunit compared to other subtypes, which is consistent with its sedative and anxiolytic effects .

In Vivo Studies

In animal studies, CL 218872 has demonstrated significant sedative effects. For instance, in a study involving mice, doses around 10 mg/kg were found to reduce locomotor activity and head-dipping behavior, indicative of sedation. These effects were comparable to those observed with chlordiazepoxide, another well-known benzodiazepine .

Case Study: Sedative Effects in Mice

A controlled experiment assessed the sedative properties of CL 218872 compared to chlordiazepoxide:

  • Dosage : CL 218872 (10 mg/kg) vs. Chlordiazepoxide (20 mg/kg)
  • Results : Both compounds significantly decreased locomotor activity and head-dipping behavior in mice.
  • Reversal Agents : The sedative effects were reversed by benzodiazepine antagonists CGS 8216 and Ro 15-1788, confirming mediation through benzodiazepine receptors .

Comparative Analysis with Other Benzodiazepines

CL 218872's profile can be compared with other benzodiazepines like diazepam and zopiclone. While all these compounds enhance GABAergic activity, their binding affinities and resultant effects on anxiety and sedation vary.

Table: Comparison of Benzodiazepines

Benzodiazepine Primary Action Selectivity Sedative Effect
CL 218872Anxiolytic/SedativeHigh for α1Significant
DiazepamAnxiolytic/SedativeBroadSignificant
ZopicloneAnxiolyticModerateModerate

This table highlights that while CL 218872 is effective as an anxiolytic and sedative, its selectivity for the α1 subunit may contribute to a different side effect profile compared to other benzodiazepines .

Eigenschaften

IUPAC Name

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQUXNJZHGPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216728
Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-69-4
Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66548-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CL 218872
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CL-218872
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 6.0 g. portion of 3-chloro-6-(α,α,α-trifluoro-m-tolyl)pyridazine (prepared as in Example 10), 3.44 g. of acetylhydrazine and 75 ml. of n-butyl alcohol is refluxed for 48 hours. The solvent is removed under vacuum and the residue dissolved in ethyl alcohol and treated with activated carbon. The filtrate is concentrated, chilled and filtered to give an orange solid. Recrystallization from methyl alcohol affords the product of the example as crystals, m.p. 193°-194° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CL 218872
Reactant of Route 2
Reactant of Route 2
CL 218872
Reactant of Route 3
Reactant of Route 3
CL 218872
Reactant of Route 4
Reactant of Route 4
CL 218872
Reactant of Route 5
Reactant of Route 5
CL 218872
Reactant of Route 6
CL 218872

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.